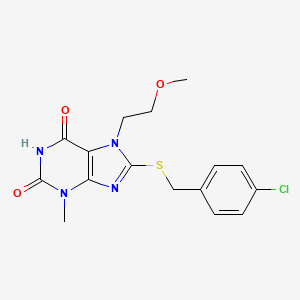

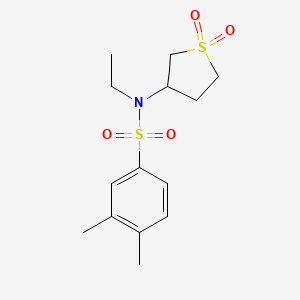

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

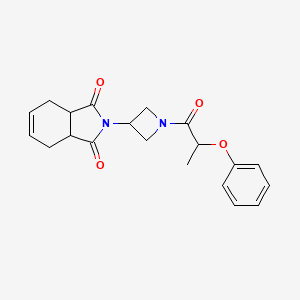

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide, also known as DTTES, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DTTES is a sulfonamide-based compound that contains a thiolane ring, which makes it an important molecule for various chemical and biological processes.

科学的研究の応用

Catalytic Reagents for Silylation

Studies have identified sulfonamide derivatives as effective catalysts for the silylation of alcohols, phenols, and thiols. These catalysts, including poly(N-bromobenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, facilitate the silylation process in the presence of hexamethyldisilazane, enhancing the efficiency of chemical syntheses under both solvent and solvent-free conditions, as well as under microwave irradiation (Ghorbani‐Vaghei et al., 2006).

Fluorescent Probes for Thiophenols

The development of fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols has been facilitated by sulfonamide derivatives. These probes, designed for high sensitivity and selectivity, are important in chemical, biological, and environmental sciences. The use of sulfonamide groups in the probe design enhances the detection capabilities for thiophenols in water samples, demonstrating the application prospects of these compounds in environmental and biological sciences (Wang et al., 2012).

Electrochemical Reduction Studies

Research into the electrochemical reduction of sulfonamides, such as N,N-dimethyl- and p-cyanobenzenesulfonamide, has provided insights into their redox behavior. These studies help understand the chemical properties and potential applications of sulfonamides in various electrochemical processes (Santelices & Hawley, 1977).

Investigation of Tautomeric Behavior

Sulfonamide derivatives have been utilized in studies investigating the tautomeric behavior of molecules, which is crucial for understanding their pharmaceutical and biological activities. Techniques such as Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods have been employed to identify the tautomeric forms of these molecules, providing valuable insights into their chemical and biological properties (Erturk et al., 2016).

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S2/c1-4-15(13-7-8-20(16,17)10-13)21(18,19)14-6-5-11(2)12(3)9-14/h5-6,9,13H,4,7-8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTYFHPZOXRXRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)

![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride](/img/structure/B2381632.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2381637.png)